molecular formula C14H22N2O2 B6340385 tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate CAS No. 1221341-40-7

tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate

Cat. No. B6340385
CAS RN: 1221341-40-7
M. Wt: 250.34 g/mol
InChI Key: ZONNEQCMMBVWDY-UHFFFAOYSA-N
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Description

“tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate” is a chemical compound with the CAS Number 1221341-40-7 . It has a molecular formula of C14H22N2O2 and a molecular weight of 250.34 .

Scientific Research Applications

Alzheimer’s Disease Research

Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate: , also known as the M4 compound, has been studied in vitro. It exhibits dual functionality as both a β-secretase inhibitor and an acetylcholinesterase inhibitor. These properties are crucial for preventing the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42, which are implicated in Alzheimer’s disease progression .

Medicinal Chemistry and Drug Development

The compound is part of the Aryl Halide Chemistry Informer Library developed by chemists at Merck & Co., Inc. It serves as Informer compound X16 , representing drug-like molecules encountered in complex synthesis. Its unique structure and properties make it valuable for exploring novel drug candidates .

Peptide Synthesis

Researchers have employed tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine. This synthetic approach involves four steps and achieves a respectable overall yield. Such applications contribute to the development of bioactive peptides and peptidomimetics .

Mechanism of Action

Target of Action

The primary target of the compound “tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate” is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, by docking onto it . This interaction can lead to changes in the protein’s function, potentially inhibiting its role in sterol biosynthesis.

Biochemical Pathways

The compound’s interaction with the CYP51 protein affects the sterol biosynthesis pathway

Result of Action

Given its target, it is likely that the compound affects the composition of cell membranes by inhibiting sterol biosynthesis .

properties

IUPAC Name

tert-butyl 2-methyl-3-(pyridin-4-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11(13(17)18-14(2,3)4)9-16-10-12-5-7-15-8-6-12/h5-8,11,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONNEQCMMBVWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=NC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate

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